{2-[(4-Ethylpiperazin-1-yl)methyl]phenyl}methanamine is a chemical compound with the molecular formula and a molecular weight of 281.4 g/mol. This compound belongs to a class of chemicals known for their potential applications in medicinal chemistry, particularly in the development of drugs targeting various neurological and psychiatric conditions. It is characterized by its structural features, which include a piperazine moiety linked to a phenyl group, contributing to its biological activity.
The compound can be sourced from various chemical suppliers and is often utilized in academic and industrial research settings. Its synthesis and applications are documented in scientific literature, including patents and research articles that explore its pharmacological properties.
{2-[(4-Ethylpiperazin-1-yl)methyl]phenyl}methanamine is classified as an organic amine due to the presence of an amine functional group. It is also categorized under piperazine derivatives, which are known for their diverse biological activities.
The synthesis of {2-[(4-Ethylpiperazin-1-yl)methyl]phenyl}methanamine typically involves a nucleophilic substitution reaction. The primary method includes reacting 4-ethylpiperazine with an appropriate benzyl halide under basic conditions.
In industrial settings, continuous flow reactors may be employed to enhance efficiency and control over reaction parameters, ensuring consistent quality and yield of the product .
The molecular structure of {2-[(4-Ethylpiperazin-1-yl)methyl]phenyl}methanamine includes:
The compound's structural representation can be described using its InChI (International Chemical Identifier):
The InChI Key is:
These identifiers facilitate the unambiguous representation of the compound in databases .
{2-[(4-Ethylpiperazin-1-yl)methyl]phenyl}methanamine can undergo several chemical reactions:
Common reagents for these reactions include:
These reactions are fundamental for modifying the compound's structure for enhanced biological activity .
The mechanism of action for {2-[(4-Ethylpiperazin-1-yl)methyl]phenyl}methanamine primarily involves its interactions with neurotransmitter receptors in the central nervous system. The piperazine moiety allows for binding to various receptor sites, influencing neurotransmitter release and uptake.
Research indicates that compounds with similar structures exhibit activity at serotonin and dopamine receptors, which are critical in regulating mood, anxiety, and other neurological functions. The specific binding affinity and resultant pharmacological effects depend on the precise configuration of substituents on the piperazine ring .
Key physical properties include:
Chemical properties encompass stability under various conditions, reactivity with oxidizing and reducing agents, and potential for forming derivatives through substitution reactions.
Relevant data from studies indicate that the compound remains stable under standard laboratory conditions but may decompose under extreme pH or temperature variations .
{2-[(4-Ethylpiperazin-1-yl)methyl]phenyl}methanamine has several scientific applications:
{2-[(4-Ethylpiperazin-1-yl)methyl]phenyl}methanamine features a benzylamine group ortho-substituted with a piperazinylmethyl moiety, creating distinctive synthetic challenges. The predominant synthetic route involves sequential reductive amination reactions, leveraging the electrophilicity of carbonyl intermediates and nucleophilicity of amine precursors. A common approach begins with ortho-phthalaldehyde or derivatives, where one aldehyde group undergoes selective reductive amination with N-ethylpiperazine, followed by a second reductive amination to install the primary benzylamine functionality. This strategy requires careful stoichiometric control to prevent bis-alkylation of the piperazine nitrogen [5] [8].
An alternative pathway employs 2-cyanobenzyl bromide as a starting material. After nucleophilic displacement with N-ethylpiperazine, the nitrile group is reduced to the primary amine using lithium aluminum hydride or catalytic hydrogenation. This method avoids regioselectivity issues but faces challenges with over-alkylation during the nucleophilic substitution step [3]. Recent innovations utilize protected intermediates; for example, introducing a phthalimide group as a protected amine precursor via the Gabriel synthesis. After piperazine installation, hydrazinolysis liberates the primary amine, significantly improving overall yield from 52% to 78% in model systems [6] .
Table 1: Comparative Analysis of Synthetic Routes to Piperazine-Benzylamine Scaffolds
Strategy | Key Starting Materials | Critical Steps | Yield Range | Limitations |
---|---|---|---|---|
Sequential Reductive Amination | ortho-Phthalaldehyde, N-Ethylpiperazine | Selective mono-amination, Borohydride reduction | 45-65% | Regioselectivity control required |
Nitrile Displacement/Rx | 2-Cyanobenzyl bromide, N-Ethylpiperazine | Nucleophilic substitution, Nitrile reduction | 60-72% | Over-alkylation side products |
Protected Amine Approach | Phthalimidomethyl benzyl halide, N-Ethylpiperazine | Alkylation, Deprotection | 70-78% | Additional deprotection step |
The structural similarity to compounds like [4-(4-ethylpiperazin-1-yl)-3-fluorophenyl]methanamine (CAS 1039892-84-6) suggests applicability of optimized methods involving ethanol solvent systems and sodium borohydride reduction under basic conditions. These protocols achieve isolated yields exceeding 70% for analogous structures through crystallization purification [5].
Asymmetric synthesis of chiral piperazine derivatives focuses primarily on stereocontrol at the C-2 and C-6 positions of the piperazine ring. While {2-[(4-Ethylpiperazin-1-yl)methyl]phenyl}methanamine lacks inherent chirality in its final form, intermediates in its synthesis may require enantioselective methods. Heterogeneous catalytic hydrogenation using modified Raney® nickel catalysts enables stereoselective reductive cyclization of dioxime precursors to produce cis-2,6-disubstituted piperazines as predominant isomers (diastereomeric ratios >8:1). This methodology, applied to benzylamine derivatives, achieves high cis-selectivity due to preferential adsorption on the catalyst surface [6].
Homogeneous catalysis offers complementary approaches. Iridium(III) complexes with chiral phosphine ligands (e.g., BINAP derivatives) catalyze asymmetric reductive amination of keto intermediates en route to piperazine structures. These systems operate under mild hydrogen pressures (5-10 bar) and achieve enantiomeric excesses >90% for model substrates. The mechanism involves chiral iminium ion formation followed by enantioselective hydride transfer [8]. Biocatalytic strategies employing imine reductases (IREDs) represent emerging alternatives. These enzymes facilitate asymmetric reduction of prochiral imines in aqueous media at ambient temperatures. Though not yet applied directly to the target molecule, IREDs have demonstrated >99% ee in synthesizing structurally related benzylamine-piperazine conjugates, suggesting significant potential [8] [10].
Table 2: Enantioselective Methods for Piperazine Intermediate Synthesis
Method | Catalyst System | Reaction Conditions | Stereoselectivity | Applicable Intermediates |
---|---|---|---|---|
Heterogeneous Hydrogenation | Raney® Nickel | 40 bar H₂, 50°C | cis:trans >8:1 | Dioxime cyclization precursors |
Homogeneous Iridium Catalysis | Ir(III)-(S)-BINAP | 5 bar H₂, 25°C, THF | 90-95% ee | N-Ethylpiperazine keto derivatives |
Biocatalytic Reduction | Imine reductase (IRED) | Ambient, pH 7.5 buffer | >99% ee | Prochiral imines |
Solid-phase synthesis enables efficient parallel production of piperazine-benzylamine derivatives, circumventing solubility issues and simplifying purification. A demonstrated approach utilizes nanoporous poly(2-hydroxyethyl methacrylate-co-ethylene dimethacrylate) copolymer resins functionalized with photo-cleavable linkers (e.g., ortho-nitrobenzyl derivatives). The synthesis commences with attachment of ortho-formylbenzoic acid to the linker through amide bond formation. Subsequent steps involve:
Combinatorial optimization employs microarrays of hydrophilic spots separated by superhydrophobic barriers, enabling simultaneous synthesis of hundreds of analogues. Reaction progress is monitored via in situ Raman spectroscopy, with key parameters optimized through statistical design of experiments (DoE). Critical factors include:
Reductive amination steps in synthesizing {2-[(4-ethylpiperazin-1-yl)methyl]phenyl}methanamine present significant opportunities for sustainable methodology implementation. Catalytic hydrogenation represents the most atom-economical approach, with recent advances employing nickel catalysts (e.g., Ni/Al₂O₃) under mild hydrogen pressures (5-10 bar). These systems achieve near-quantitative yields while generating water as the sole stoichiometric byproduct, aligning with green chemistry principles of waste reduction [8] [10].
Borohydride-based reductions require careful reagent selection to minimize environmental impact. Sodium borohydride is preferred over sodium cyanoborohydride due to lower toxicity and avoidance of cyanide waste streams. Process optimization studies demonstrate that stoichiometric control (1.05-1.2 equivalents) reduces borohydride consumption by 40% without compromising yield. When using sodium triacetoxyborohydride, acetic acid byproduct formation necessitates aqueous workups, increasing process mass intensity (PMI) by 2.3-fold compared to catalytic methods [10].
Solvent selection critically influences sustainability metrics. Cyclopentyl methyl ether (CPME) and ethyl acetate demonstrate superior green profiles compared to traditional dichloromethane or tetrahydrofuran, offering:
Table 3: Green Chemistry Metrics for Reductive Amination Methods
Parameter | Catalytic Hydrogenation | NaBH₄ Reduction | NaBH(OAc)₃ Reduction |
---|---|---|---|
Atom Economy | 95-98% | 65-72% | 55-60% |
Process Mass Intensity | 8-12 | 18-25 | 30-40 |
Byproducts | H₂O | NaB(OH)₄ | NaB(OH)₄ + HOAc |
Recommended Solvents | Ethanol/water (9:1) | Cyclopentyl methyl ether | Ethyl acetate |
E-factor | 0.5-1.2 | 3.5-5.8 | 8.2-12.7 |
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9